5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid
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Overview
Description
5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through various methods, including metal-catalyzed reactions, Aza-reactions, and microwave-assisted reactions . The reaction conditions often involve the use of bases, solvents, and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as phase-transfer catalysis and ultrasound-promoted reactions are employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens and alkylating agents. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups .
Scientific Research Applications
5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-phenylquinazolin-4-amine
- 4-methyl-2-phenylquinazoline
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
Uniqueness
What sets 5-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid apart is its unique combination of a quinazoline core with a hydroxybenzoic acid moiety, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-[(6-chloro-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3/c22-13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)25-21(24-17)23-14-7-9-18(26)16(11-14)20(27)28/h1-11,26H,(H,27,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWASFIMFXRRPEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC(=C(C=C4)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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